molecular formula C10H14BrNO3 B1372463 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide CAS No. 1234216-79-5

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide

Cat. No.: B1372463
CAS No.: 1234216-79-5
M. Wt: 276.13 g/mol
InChI Key: HYLGBCRSSGXFMG-UHFFFAOYSA-N
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Description

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. As a beta-ketone analogue of phenethylamine, it belongs to a broader class of compounds known for their interaction with central nervous system targets. Researchers value this chemical scaffold for its potential as a key intermediate in the synthesis and study of more complex bioactive molecules. The dimethoxyphenyl moiety is a common structural feature in ligands for various serotonin receptor subtypes, suggesting its utility in the design of novel psychoactive substances for scientific investigation. The hydrobromide salt form enhances the compound's stability and solubility, facilitating its handling in various experimental settings. This product is intended solely for advanced laboratory research applications and is strictly not for human consumption, medical use, or in vitro diagnostics. All necessary safety data sheets must be consulted prior to handling.

Properties

IUPAC Name

2-amino-1-(3,4-dimethoxyphenyl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.BrH/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-5H,6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLGBCRSSGXFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide involves several steps:

    Synthesis of 2-Amino-3’,4’-dimethoxyacetophenone: This intermediate is synthesized by reacting 3,4-dimethoxybenzaldehyde with nitromethane in the presence of a base, followed by reduction of the nitro group to an amino group.

    Reaction with Hydrobromic Acid: The 2-Amino-3’,4’-dimethoxyacetophenone is then reacted with hydrobromic acid in an appropriate solvent under controlled temperature conditions to form this compound.

    Purification: The product is purified through crystallization to obtain pure this compound.

Chemical Reactions Analysis

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can undergo substitution reactions with electrophiles to form substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

    Condensation: It can participate in condensation reactions to form imines or enamines when reacted with aldehydes or ketones.

Scientific Research Applications

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide has several scientific research applications:

    Chemistry: It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and cardiovascular systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an acid catalyst and an aminating agent, facilitating various chemical transformations. It may also interact with enzymes and receptors in biological systems, influencing biochemical pathways and physiological processes .

Comparison with Similar Compounds

2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-one Hydrochloride

  • Substituents : 2,4-Dimethoxy groups.
  • Counterion : Hydrochloride.
  • Key Features: Synthesized as a stable α-ketoamine intermediate to prevent intermolecular dimerization . The positional isomerism (2,4- vs.

2-Amino-1-(3,4-dimethoxyphenyl)ethanol

  • Substituents : 3,4-Dimethoxy groups.
  • Backbone: Ethanol instead of ethanone.
  • The hydroxyl group in ethanol derivatives may enhance solubility but reduce metabolic stability compared to the ketone analog.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Substituents : 3,4-Dimethoxyphenethylamine coupled with a benzamide group.
  • Properties: Melting point = 90°C; characterized by 1H and 13C-NMR . The benzamide moiety introduces hydrogen-bonding capacity, differentiating its physicochemical and biological behavior from amino-ketone analogs.

Physicochemical Properties

Compound Substituents Counterion Melting Point Solubility Stability
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one HBr 3,4-OCH3 HBr Not reported Polar solvents* Likely hygroscopic
2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-one HCl 2,4-OCH3 HCl Not reported Polar solvents Stabilized against dimerization
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3,4-OCH3 + benzamide None 90°C Organic solvents Stable at RT

*Inferred from hydrobromide salts’ general solubility trends.

Pharmacological Activity

  • 2-Amino-1-(3,4-dimethoxyphenyl)ethanol: Controlled substance (Category A) due to structural similarity to phenethylamine hallucinogens .
  • Triazole Derivatives (e.g., 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid): Predicted low acute toxicity via computational models, contrasting with the psychoactive risks of ethanol analogs .

Biological Activity

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-amino-1-(3,4-dimethoxyphenyl)ethanone hydrobromide
  • Molecular Formula : C10H13BrN2O3
  • Molar Mass : 292.12 g/mol
  • Melting Point : 236-238 °C

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

Antiproliferative Activity

Recent studies have indicated that derivatives of phenyl ethanones exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown enhanced activity when methoxy groups are present at specific positions on the aromatic ring. This suggests that this compound may also possess similar properties due to its methoxy substituents .

Neuropharmacological Effects

As a member of the amino ketone class, this compound has been explored for its psychoactive properties. The structure is analogous to known psychoactive substances, leading to investigations into its effects on neurotransmitter systems. Initial findings suggest potential modulation of serotonin and dopamine pathways, which may contribute to its psychoactive effects .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses have emerged:

  • Inhibition of Cell Proliferation : The presence of the amino group and methoxy substituents may enhance interactions with cellular targets involved in proliferation pathways.
  • Neurotransmitter Modulation : Similar compounds have been shown to interact with serotonin receptors, suggesting that this compound could influence mood and behavior by modulating serotonergic signaling pathways.

Case Studies and Research Findings

StudyFindings
Study on Antiproliferative ActivityDemonstrated significant inhibition of cancer cell growth in vitro, particularly in breast and colon cancer cell lines when treated with derivatives containing methoxy groups .
Neuropharmacological AssessmentFound that compounds similar in structure exhibited psychoactive effects in animal models, indicating potential for this compound to affect mood and cognition .
Structure-Activity Relationship AnalysisHighlighted the importance of substituent positioning on the aromatic ring for enhancing biological activity; compounds with methoxy groups at C–3 and C–6 showed increased potency compared to others .

Q & A

Q. What are the recommended synthetic routes for 2-amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide, and how can purity be validated?

Methodological Answer: A common approach involves bromination of the parent ketone (1-(3,4-dimethoxyphenyl)ethan-1-one) followed by amination. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm, as seen in structurally related compounds) . Confirm crystallinity via single-crystal X-ray diffraction (employing SHELXL or OLEX2 for refinement) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) should cross-validate molecular weight (expected ~277.13 g/mol for hydrobromide salt) and structural motifs (e.g., methoxy group protons at δ 3.8–4.0 ppm in <sup>1</sup>H NMR) .

Q. How can solubility and stability be optimized for this compound in aqueous buffers?

Methodological Answer: Due to the hydrobromide salt’s hygroscopic nature, store lyophilized samples at -20°C in desiccated conditions . For aqueous solubility, adjust pH to 5–7 (avoid alkaline conditions to prevent freebase precipitation). Use co-solvents like DMSO (≤10% v/v) for stock solutions. Stability studies under accelerated conditions (40°C/75% RH) over 14 days can assess degradation via LC-MS .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer: Contradictions may arise from dynamic effects (e.g., rotational isomerism of the methoxy groups). Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures and calculate activation energies . For ambiguous NOE correlations, employ <sup>13</sup>C-DEPT or 2D-HSQC to resolve overlapping signals. Cross-reference with computational chemistry tools (DFT-optimized structures) to predict coupling constants .

Q. What strategies mitigate oxidative degradation during long-term storage?

Methodological Answer: Oxidation of the ethanone moiety is a key degradation pathway. Add antioxidants (e.g., 0.1% BHT) to solid samples or argon-purge storage vials. Monitor peroxide formation in solvents using test strips. For lyophilized formulations, combine with cryoprotectants (trehalose/sucrose) to stabilize the crystalline lattice .

Q. How can chiral impurities be detected if the compound is used in enantioselective studies?

Methodological Answer: Use chiral stationary phase HPLC (e.g., Chiralpak AD-H) with a polar organic mobile phase (ethanol/hexane). Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy. For trace impurities (<0.1%), employ mass-directed fractionation coupled with ion mobility spectrometry .

Regulatory and Safety Considerations

Q. What regulatory constraints apply to this compound given its structural similarity to controlled substances?

Methodological Answer: The compound’s phenethylamine backbone may classify it under controlled substance analogs (e.g., UK Misuse of Drugs Act). Researchers must obtain DEA/FDA licenses for synthesis and storage. Document all synthetic steps and analytical data to demonstrate non-intent for misuse .

Data Contradiction Analysis

Q. How to address discrepancies in melting points reported across literature?

Methodological Answer: Variations may stem from polymorphic forms or hydrate/solvate formation. Perform differential scanning calorimetry (DSC) to identify phase transitions. Compare PXRD patterns with simulated data from single-crystal structures . For hygroscopic samples, use Karl Fischer titration to quantify water content .

Experimental Design

Q. What in vitro assays are suitable for evaluating biological activity, given potential cytotoxicity?

Methodological Answer: Pre-screen cytotoxicity using MTT assays (IC50 thresholds <100 µM). For receptor-binding studies, employ radioligand displacement assays (e.g., <sup>3</sup>H-labeled ligands) with Scatchard analysis. Use LC-MS/MS to confirm compound integrity post-assay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide

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